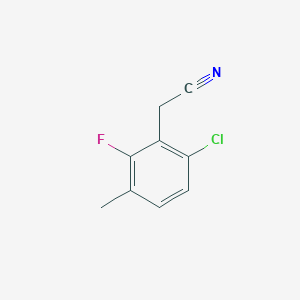

6-Chloro-2-Fluoro-3-Methylphenylacetonitrile

Description

Properties

IUPAC Name |

2-(6-chloro-2-fluoro-3-methylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClFN/c1-6-2-3-8(10)7(4-5-12)9(6)11/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLBCEUZXYYSRHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)CC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378645 | |

| Record name | 6-Chloro-2-Fluoro-3-Methylphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261762-95-2 | |

| Record name | 6-Chloro-2-fluoro-3-methylbenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261762-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-Fluoro-3-Methylphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-Fluoro-3-Methylphenylacetonitrile typically involves the reaction of 6-Chloro-2-Fluoro-3-Methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with a nitrile group, forming the desired acetonitrile compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-Fluoro-3-Methylphenylacetonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The nitrile group can be substituted with other nucleophiles under appropriate conditions.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium cyanide (NaCN), DMSO or DMF as solvents, reflux conditions.

Reduction: Lithium aluminum hydride (LiAlH4), anhydrous ether as solvent.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

Nucleophilic Substitution: Various substituted acetonitriles.

Reduction: Corresponding amines.

Oxidation: Corresponding carboxylic acids or other oxidized derivatives.

Scientific Research Applications

6-Chloro-2-Fluoro-3-Methylphenylacetonitrile is utilized in several scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme-catalyzed reactions involving nitrile groups.

Medicine: Potential use in the development of pharmaceutical compounds.

Industry: Used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-Fluoro-3-Methylphenylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The nitrile group can participate in various biochemical pathways, leading to the formation of active metabolites or intermediates that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

a) 6-Chloro-2-Fluoro-3-Methoxyphenylacetonitrile

- CAS: Not explicitly provided (see ).

- Molecular Formula: C₉H₇ClFNO.

- Key Differences : Methoxy (-OCH₃) instead of methyl (-CH₃) at position 3.

- Research Insights: Predicted collision cross-section (CCS) values range from 129.0–148.7 Ų, suggesting distinct conformational behavior compared to methyl-substituted derivatives .

b) 2-(2-Fluoro-5-Methoxyphenyl)Acetonitrile

Pyridine/Pyridazine-Based Analogues

a) 2-(2-Chloro-6-Fluorophenyl)-2-(6-Chloro-3-Pyridazinyl)Acetonitrile

- CAS : 320419-48-5 ().

- Molecular Formula : C₁₂H₆Cl₂FN₃.

- Key Differences : Pyridazine ring replaces benzene, introducing nitrogen heteroatoms.

- Applications: Potential use in medicinal chemistry due to pyridazine’s electron-deficient nature, which enhances reactivity in nucleophilic substitutions .

b) 2-(6-Chloropyridin-2-yl)Acetonitrile

Data Table: Comparative Analysis

Research Findings and Implications

- Heterocyclic vs. Benzene Rings : Pyridine/pyridazine derivatives exhibit distinct electronic profiles, making them preferable for targeting specific biological receptors .

- Regulatory and Safety Considerations : Methoxy-substituted compounds often require stricter handling protocols due to higher toxicity .

Biological Activity

Overview

6-Chloro-2-Fluoro-3-Methylphenylacetonitrile (CAS No. 261762-95-2) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of chlorine and fluorine substituents, which may enhance its pharmacological properties. Research into its biological activity includes investigations into its mechanisms of action, therapeutic potential, and applications in various fields.

- Molecular Formula : C9H8ClF N

- Molecular Weight : 185.62 g/mol

- Physical State : Solid

- Solubility : Soluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The compound may function as an enzyme inhibitor, disrupting biochemical pathways critical for cellular functions. The presence of the chloro and fluoro groups likely enhances its binding affinity to target sites, thereby increasing its efficacy in biological systems.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further development in treating bacterial infections.

- Anti-inflammatory Effects : There is evidence supporting its role in modulating inflammatory responses, which could be beneficial in conditions characterized by chronic inflammation.

- Anticancer Potential : Investigations into its anticancer properties have shown promise, particularly in inhibiting the growth of certain cancer cell lines.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduced inflammatory markers | |

| Anticancer | Inhibition of cancer cell proliferation |

Case Studies

Several case studies have been conducted to explore the effects of this compound in various contexts:

-

Case Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial properties against common pathogens.

- Methodology : In vitro assays were performed using bacterial strains such as Staphylococcus aureus and Escherichia coli.

- Findings : The compound demonstrated significant inhibition zones, indicating strong antimicrobial activity.

-

Case Study on Anti-inflammatory Mechanism :

- Objective : To assess the anti-inflammatory effects in a murine model.

- Methodology : Mice were treated with varying doses of the compound, followed by induction of inflammation.

- Findings : A dose-dependent reduction in pro-inflammatory cytokines was observed, supporting its potential use in inflammatory diseases.

-

Case Study on Anticancer Activity :

- Objective : To investigate the impact on cancer cell lines.

- Methodology : The compound was tested against breast and colon cancer cell lines using cell viability assays.

- Findings : Results showed a significant reduction in cell viability, suggesting potential as an anticancer agent.

Q & A

Q. What are the recommended synthetic routes for 6-chloro-2-fluoro-3-methylphenylacetonitrile, and how can purity be validated?

Q. What safety protocols are essential when handling this compound?

- Methodological Answer: Classified as [劇]III (acute toxicity) and requires cold storage (0–6°C) . Use fume hoods, nitrile gloves, and eye protection. First-aid measures align with OSHA standards: immediate flushing for eye exposure and no induced vomiting for ingestion . Note restrictions under TSCA (U.S.) and DSL/NDSL (Canada) for research-only use .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in fluorination/chlorination steps?

Q. What computational strategies are effective for predicting reactivity in halogenated phenylacetonitriles?

- Methodological Answer: Use density functional theory (DFT) to model electronic effects (e.g., fluorine’s electron-withdrawing impact on nitrile reactivity ). Compare frontier molecular orbitals (HOMO/LUMO) of 6-chloro-2-fluoro derivatives vs. non-halogenated analogs to predict nucleophilic/electrophilic sites. Pair with molecular dynamics simulations to assess steric effects from the methyl group.

Q. How do substituent positions (chloro, fluoro, methyl) influence regioselectivity in cross-coupling reactions?

- Methodological Answer: Perform comparative studies using Suzuki-Miyaura coupling. For example, substitute Pd(PPh₃)₄ with XPhos Pd G3 to enhance reactivity with sterically hindered substrates . Analyze regioselectivity via LC-MS and X-ray crystallography. Fluorine’s ortho-directing effects may dominate over chlorine’s para-directing tendencies, requiring careful control of reaction stoichiometry .

Contradictions & Validation

- Synthetic Efficiency: emphasizes trial-and-error for halogenation, while advocates computational-guided optimization. Resolve by integrating both: use DFT to shortlist conditions, then validate with small-scale experiments .

- Safety Classification: Some sources list the compound as [危]4-3-III (flammable), while others omit this. Cross-check with SDS databases (e.g., PubChem ) and prioritize lab testing for flashpoint analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.